molecular formula C6HF4KO B1352113 Potassium 2,3,5,6-tetrafluorophenolate CAS No. 42289-34-9

Potassium 2,3,5,6-tetrafluorophenolate

Cat. No.: B1352113
CAS No.: 42289-34-9
M. Wt: 204.16 g/mol
InChI Key: ISDZZAZYUPHOFG-UHFFFAOYSA-M
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Description

Contextual Significance in Fluorinated Organic Chemistry

Fluorinated organic compounds are of immense interest in pharmaceuticals, agrochemicals, and materials science due to their unique properties, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. The introduction of fluorine atoms into organic molecules can profoundly impact their biological activity and physical properties. Potassium 2,3,5,6-tetrafluorophenolate serves as a readily available source of the 2,3,5,6-tetrafluorophenoxy moiety, a building block for introducing this highly fluorinated group into a wide range of organic structures.

The synthesis of 2,3,5,6-tetrafluorophenol (B1216870), the precursor to the potassium salt, can be achieved through various methods. One approach involves the reaction of 1,2,4,5-tetrafluorobenzene (B1209435) with an organolithium reagent, followed by reaction with a boric acid ester and subsequent oxidation with hydrogen peroxide. google.com Another patented method describes the preparation from pentafluorobenzoic acid. google.com

Role as a Key Intermediate and Reactive Species in Organic Transformations

This compound is primarily utilized as a potent nucleophile in substitution reactions. The electron-withdrawing nature of the fluorine atoms enhances the acidity of the parent phenol (B47542), making the corresponding phenolate (B1203915) a stable yet reactive nucleophile. This reactivity is central to its role in the synthesis of a diverse array of fluorinated compounds.

One of the most common applications of this compound is in nucleophilic aromatic substitution (SNA r) reactions . In these reactions, the phenolate anion displaces a leaving group on an activated aromatic or heteroaromatic ring. The high electronegativity of the fluorine atoms on the phenolate's ring influences the reaction kinetics and regioselectivity. Research has shown that in reactions of polyfluorobenzenes with nucleophiles, the position of substitution is influenced by a variety of factors. nih.gov

Furthermore, this compound is a key reactant in the Williamson ether synthesis , a widely used method for preparing ethers. In this reaction, the phenolate displaces a halide or other suitable leaving group from an alkyl or aryl halide to form a new ether linkage. This reaction provides a straightforward route to a wide range of 2,3,5,6-tetrafluorophenyl ethers.

The reactivity of the tetrafluorophenyl group also makes it a useful component in the synthesis of more complex molecules. The 2,3,5,6-tetrafluorophenyl ester is recognized as a stable and reactive functional group that can facilitate various transformations, including acylation reactions. pubcompare.ai

Below is a data table summarizing the key properties of this compound:

PropertyValue
CAS Number 42289-34-9
Molecular Formula C₆HF₄KO
Molecular Weight 204.16 g/mol
Appearance White to off-white solid
Boiling Point 140.2°C at 760 mmHg

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;2,3,5,6-tetrafluorophenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4O.K/c7-2-1-3(8)5(10)6(11)4(2)9;/h1,11H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDZZAZYUPHOFG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)[O-])F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF4KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404858
Record name Potassium 2,3,5,6-tetrafluorophenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42289-34-9
Record name Potassium 2,3,5,6-tetrafluorophenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Potassium 2,3,5,6 Tetrafluorophenolate and Its Precursors

Preparation Pathways of 2,3,5,6-Tetrafluorophenol (B1216870)

The synthesis of 2,3,5,6-tetrafluorophenol is a critical step in the formation of the target potassium salt. Various methods have been developed, primarily relying on nucleophilic aromatic substitution on highly fluorinated benzene (B151609) derivatives.

Nucleophilic Aromatic Substitution Routes (e.g., from pentafluorobenzene (B134492) or pentafluorobenzoic acid)

Nucleophilic aromatic substitution (SNAr) is a common and effective strategy for synthesizing substituted polyfluoroarenes. nih.gov This approach is favored when electron-withdrawing groups, such as fluorine atoms, activate the aromatic ring towards nucleophilic attack. libretexts.orglibretexts.org

From Pentafluorobenzene: A direct route to 2,3,5,6-tetrafluorophenol involves the reaction of pentafluorobenzene with potassium hydroxide (B78521). In this reaction, the hydroxide ion acts as a nucleophile, displacing a fluorine atom from the aromatic ring. The reaction is typically conducted in a mixture of pyridine (B92270) and water. nih.gov The para-orientation of the resulting hydroxyl group is the predominant outcome in such substitutions on monosubstituted pentafluorobenzenes. nih.gov

From Pentafluorobenzoic Acid: Several synthetic pathways commence with pentafluorobenzoic acid. One high-yield method involves a two-stage process. Initially, pentafluorobenzoic acid is heated under reflux with sodium acetate (B1210297) in N,N-dimethyl-formamide (DMF). Following this, the intermediate is treated with concentrated sulfuric acid and heated again to induce decarboxylation, ultimately yielding 2,3,5,6-tetrafluorophenol. This process has been reported to achieve a yield of 95% with a purity of 99.8%. chemicalbook.com

Another patented method describes a two-step process starting with the same raw material. google.com First, 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid is synthesized by reacting pentafluorobenzoic acid with an inorganic base (such as potassium hydroxide) and a phase transfer catalyst in water at temperatures between 90-200 °C. The intermediate acid is then dissolved in a solvent and decarboxylated by heating to between 60-200 °C to give the final 2,3,5,6-tetrafluorophenol product. google.com

The table below summarizes a specific example of this synthesis.

Table 1: Synthesis of 2,3,5,6-Tetrafluorophenol from Pentafluorobenzoic Acid A summary of reaction conditions and outcomes for a two-stage synthesis process.

Stage Reagents Solvent Temperature Time Outcome
1 Pentafluorobenzoic acid, Sodium acetate N,N-dimethyl-formamide Reflux 6 h Intermediate formation

Data sourced from ChemicalBook synthesis report. chemicalbook.com

From 1,2,4,5-Tetrafluorobenzene (B1209435): An alternative route utilizes 1,2,4,5-tetrafluorobenzene as the starting material. This synthesis proceeds in two main steps. First, an aryl lithium intermediate is formed by reacting 1,2,4,5-tetrafluorobenzene with an organolithium reagent (e.g., n-Butyl Lithium) in an inert solvent at low temperatures (-80 to -20 °C). This intermediate is then reacted with a boric acid ester to form 2,3,5,6-tetrafluorobenzeneboronic acid or its ester. In the second step, this boron-containing intermediate is oxidized using hydrogen peroxide in an acidic aqueous system to yield the final product. This method is reported to have a total yield exceeding 80% and produces a product with purity greater than 99.0%. google.com

Intramolecular Cyclization and Desulfurization Approaches

Intramolecular cyclization followed by desulfurization represents another strategic approach in the synthesis of substituted phenols. While this specific methodology is not widely documented for 2,3,5,6-tetrafluorophenol, a similar synthesis has been successfully employed to prepare its isomer, 2,3,4,5-tetrafluorophenol. This analogous process starts with 2-[(2,3,4,5,6-pentafluorophenyl)thio]acetic acid. researchgate.net The salt of this acid undergoes intramolecular cyclization, where the ortho fluorine atom is substituted, leading to a lactone. This intermediate's ring is then opened, and the resulting product is esterified and subsequently desulfurized with Raney nickel to produce the tetrafluorophenol isomer. researchgate.net This demonstrates the viability of the cyclization-desulfurization strategy for producing highly fluorinated phenols, though specific application to the 2,3,5,6-isomer is not detailed in the available literature.

Formation and Isolation Techniques for the Phenolate (B1203915) Salt

The conversion of 2,3,5,6-tetrafluorophenol into its corresponding potassium salt, Potassium 2,3,5,6-tetrafluorophenolate, is a straightforward acid-base reaction. The acidic nature of the phenolic proton allows it to react readily with a suitable potassium base.

Commonly, this transformation is achieved by treating the phenol (B47542) with a base such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in an appropriate solvent, like methanol (B129727) or ethanol. The reaction results in the formation of the potassium phenolate and a byproduct (water or bicarbonate).

General Reaction Scheme: C₆HF₄OH (2,3,5,6-tetrafluorophenol) + KOH → C₆F₄OK (this compound) + H₂O

Isolation of the resulting salt typically involves removing the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent or solvent mixture to yield the final, isolated this compound salt. chemicalbook.com While this represents the standard and expected chemical procedure, specific, detailed experimental protocols for this exact conversion are not extensively published.

Optimization of Reaction Conditions for Synthetic Efficiency

The efficiency of synthesizing this compound is largely dependent on the optimization of the synthesis of its precursor, 2,3,5,6-tetrafluorophenol. Comparing the different nucleophilic aromatic substitution routes reveals key variables that can be tuned for maximum yield and purity.

Choice of Starting Material and Reagents: The route starting from pentafluorobenzoic acid using sodium acetate and sulfuric acid in DMF reports a very high yield of 95%. chemicalbook.com An alternative method using pentafluorobenzoic acid with an inorganic base and a phase transfer catalyst also provides an efficient pathway, highlighting the flexibility in reagent choice. google.com The method beginning with 1,2,4,5-tetrafluorobenzene boasts a total yield of over 80% and high purity, indicating that the choice of starting material can lead to highly efficient syntheses. google.com

Reaction Parameters: Temperature, reaction time, solvent, and catalyst are all critical parameters that influence the reaction's outcome. For instance, the decarboxylation step in the synthesis from pentafluorobenzoic acid is conducted at elevated temperatures (reflux conditions) to ensure the reaction proceeds to completion. chemicalbook.comgoogle.com In the synthesis from 1,2,4,5-tetrafluorobenzene, the initial lithiation step must be performed at very low temperatures (-80 to -20 °C) to control the reactivity of the organolithium intermediate. google.com

The table below compares key aspects of two different synthetic routes to the precursor, illustrating how different conditions can be optimized for efficiency.

Table 2: Comparison of Synthetic Routes to 2,3,5,6-Tetrafluorophenol A comparative overview of two efficient methods for precursor synthesis.

Feature Route 1: From Pentafluorobenzoic Acid chemicalbook.com Route 2: From 1,2,4,5-Tetrafluorobenzene google.com
Starting Material Pentafluorobenzoic acid 1,2,4,5-Tetrafluorobenzene
Key Reagents Sodium acetate, Sulfuric acid n-Butyl Lithium, Boric acid ester, H₂O₂
Key Conditions Reflux temperatures Low temperature (-80 to -20 °C) for lithiation
Reported Yield 95% >80% (total)

| Reported Purity | 99.8% | >99.0% |

The selection of a specific synthetic route may depend on factors such as raw material cost, availability, equipment requirements, and desired final purity. The data suggests that multiple highly efficient and optimized pathways to 2,3,5,6-tetrafluorophenol are available.

Chemical Reactivity and Mechanistic Investigations of Potassium 2,3,5,6 Tetrafluorophenolate

Nucleophilic Reactivity in Organic Transformations

The electron-rich oxygen atom of potassium 2,3,5,6-tetrafluorophenolate makes it a potent nucleophile in several key organic reactions. The presence of the fluorine atoms modulates the nucleophilicity of the phenolate (B1203915), and its utility is particularly evident in substitution and esterification reactions.

Substitution Reactions (e.g., displacement of halogenated compounds by the phenolate)

This compound readily participates in nucleophilic substitution reactions, most notably in the Williamson ether synthesis to form aryl ethers. masterorganicchemistry.comjk-sci.commasterorganicchemistry.com In these reactions, the phenolate ion displaces a halide or other suitable leaving group from an alkyl or aryl substrate.

The general mechanism for the reaction with an alkyl halide is a bimolecular nucleophilic substitution (SN2) pathway. masterorganicchemistry.commasterorganicchemistry.combyjus.com This is a single-step process where the nucleophilic phenolate attacks the electrophilic carbon of the alkyl halide, leading to the simultaneous formation of a new carbon-oxygen bond and the cleavage of the carbon-halogen bond. organic-chemistry.orgwikipedia.org The reaction rate is dependent on the concentration of both the phenolate and the alkyl halide. byjus.com

Primary and methyl halides are the most effective substrates for this SN2 reaction, as steric hindrance around the electrophilic carbon is minimal. masterorganicchemistry.com Secondary alkyl halides can also undergo SN2 reactions, but there is often competition with elimination (E2) reactions, leading to a mixture of ether and alkene products. masterorganicchemistry.com Tertiary alkyl halides are generally unsuitable for the Williamson ether synthesis as they predominantly undergo elimination. jk-sci.com

Below is a table summarizing the reactivity of this compound with various halogenated compounds.

Substrate TypePredominant MechanismProductsNotes
Primary Alkyl Halide (R-X)SN22,3,5,6-Tetrafluoroaryl ether (Ar-O-R), KXHigh yield of ether product. masterorganicchemistry.com
Secondary Alkyl Halide (R₂CH-X)SN2 / E2Mixture of 2,3,5,6-Tetrafluoroaryl ether and alkeneCompetition between substitution and elimination. masterorganicchemistry.com
Tertiary Alkyl Halide (R₃C-X)E2AlkeneElimination is the major pathway. jk-sci.com
Activated Aryl HalideSNArDiaryl etherRequires an electron-withdrawing group on the aryl halide. nih.govyoutube.com

In the case of reactions with activated aryl halides (e.g., those bearing nitro groups ortho or para to the halogen), the mechanism is typically a nucleophilic aromatic substitution (SNAr). nih.govyoutube.com This is a two-step process involving the initial addition of the phenolate to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. youtube.com

Esterification and Activated Ester Formation

This compound is instrumental in the formation of 2,3,5,6-tetrafluorophenyl (TFP) esters. These esters are a class of "activated esters" that are highly effective acylating agents, particularly in peptide synthesis. nih.gov The electron-withdrawing nature of the tetrafluorophenoxy group makes it a good leaving group, thus facilitating the aminolysis of the ester by the amino group of an amino acid or peptide to form a stable amide bond. nih.govluxembourg-bio.com

The formation of TFP esters can be achieved by reacting an N-protected amino acid with 2,3,5,6-tetrafluorophenol (B1216870) in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). The use of pre-formed activated esters like TFP esters in solid-phase peptide synthesis offers the advantage of rapid coupling reactions and minimizes side reactions that can occur when the activating agent is present during the coupling step. nih.gov

Furthermore, 2,3,5,6-tetrafluorophenyl 6-[¹⁸F]-fluoronicotinate ([¹⁸F]FPyTFP) is a prosthetic group used for the radiolabeling of peptides for positron emission tomography (PET). nih.gov This highlights the importance of TFP esters in biomedical applications. The synthesis of this prosthetic group involves the use of a precursor derived from 2,3,5,6-tetrafluorophenol. nih.gov

The table below provides examples of the application of 2,3,5,6-tetrafluorophenyl esters.

ApplicationReactantsProductSignificance
Peptide SynthesisN-protected amino acid, 2,3,5,6-tetrafluorophenol, DCCN-protected amino acid TFP esterEfficient formation of amide bonds. nih.gov
Peptide RadiolabelingPrecursor salt, [¹⁸F]fluoride[¹⁸F]FPyTFPUsed for PET imaging of peptides. nih.gov
Acylation of OrganometallicsFerrocene (B1249389) or Pyrene, Tetrafluorophenyl estersAcylated ferrocene or pyreneDemonstrates the acylating ability of TFP esters. mdpi.com

Reaction Kinetics and Mechanistic Pathways of Phenolate-Mediated Processes

The kinetics and mechanistic pathways of reactions involving this compound are dictated by the nature of the substrate and the reaction conditions.

For the SN2 displacement of alkyl halides, the reaction follows second-order kinetics, with the rate law being: Rate = k[ArO⁻][R-X]. byjus.com The rate of reaction is sensitive to the steric bulk of the alkyl halide, with the reactivity order being methyl > primary > secondary >> tertiary. masterorganicchemistry.com The choice of solvent also plays a crucial role; polar aprotic solvents such as DMSO or DMF are known to accelerate SN2 reactions by solvating the potassium cation, leaving the phenolate anion more "naked" and nucleophilic. jk-sci.com

In contrast, reactions that proceed via an SN1 mechanism, which is not typical for phenolate nucleophiles with alkyl halides but can be a competing pathway under certain conditions, would exhibit first-order kinetics with respect to the substrate (Rate = k[R-X]). byjus.com This pathway involves the formation of a carbocation intermediate in the rate-determining step. byjus.com

For nucleophilic aromatic substitution (SNAr) reactions, the mechanism is a two-step addition-elimination process. nih.govyoutube.com The first step, the formation of the Meisenheimer complex, is typically the rate-determining step. youtube.com The rate of SNAr reactions is significantly influenced by the nature and position of electron-withdrawing groups on the aryl halide, as these groups stabilize the negative charge of the Meisenheimer intermediate. nih.gov Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism (cSNAr) rather than the classical two-step pathway. nih.gov

Stereochemical Aspects of Reactions Involving the Phenolate

A key stereochemical feature of the SN2 reaction is the inversion of configuration at the stereocenter of the electrophilic carbon. masterorganicchemistry.comorganic-chemistry.org When this compound attacks a chiral alkyl halide, the phenoxy group approaches from the side opposite to the leaving group (backside attack). organic-chemistry.org This results in a product where the stereochemistry at the reaction center is inverted relative to the starting material. This is known as the Walden inversion. researchgate.net

For example, the reaction of this compound with (S)-2-bromobutane would yield (R)-2-(2,3,5,6-tetrafluorophenoxy)butane.

Reactant StereochemistryMechanismProduct Stereochemistry
(S)-Alkyl HalideSN2(R)-Aryl Ether
(R)-Alkyl HalideSN2(S)-Aryl Ether

It is important to note that the stereochemistry of the phenolate itself is not altered during the reaction, as the reaction occurs at the alkyl halide. masterorganicchemistry.com In contrast, if a reaction were to proceed through an SN1 mechanism, it would typically lead to racemization, as the planar carbocation intermediate can be attacked by the nucleophile from either face with equal probability. organic-chemistry.org However, as previously mentioned, the SN1 pathway is not the primary route for reactions of phenolate with primary or secondary alkyl halides.

Derivatization and Functionalization Strategies Utilizing Potassium 2,3,5,6 Tetrafluorophenolate

Synthesis of Polyfluorophenyl Esters

The synthesis of 2,3,5,6-tetrafluorophenyl (TFP) esters is a cornerstone of this compound's utility. These esters function as activated acylating agents, facilitating the formation of amide, ester, and other bonds under mild conditions.

A prevalent method for synthesizing TFP esters involves the direct coupling of a carboxylic acid with 2,3,5,6-tetrafluorophenol (B1216870), often facilitated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). lookchem.com DCC is a powerful dehydrating agent that activates the carboxylic acid, enabling nucleophilic attack by the tetrafluorophenol. wikipedia.orgnih.gov This reaction proceeds by forming a highly reactive O-acylisourea intermediate, which is then readily displaced by the tetrafluorophenolate to yield the desired TFP ester and N,N'-dicyclohexylurea (DCU), a largely insoluble byproduct that can be removed by filtration. wikipedia.org

The reaction is typically performed in an anhydrous organic solvent such as dichloromethane (B109758) or acetonitrile. wikipedia.org The efficiency of this method makes it a preferred route for creating activated esters used in subsequent transformations, such as peptide synthesis. nih.gov

Table 1: Examples of DCC-Mediated Esterification

Carboxylic Acid Coupling Conditions Product Application
2-(2-nitroimidazol-1-yl) acetic acid DCC, Dichloromethane 2,3,5,6-Tetrafluorophenyl 2-(2-nitroimidazol-1-yl) acetate (B1210297) Precursor for hypoxia markers lookchem.com
Z-Valine DCC, Solution Phase Z-Val-OTFP Peptide synthesis nih.gov

This table is illustrative and provides examples of potential reactions based on established DCC coupling methodologies.

The TFP ester functionality is exceptionally useful for creating active linkers and prosthetic groups, particularly in the fields of bioconjugation and radiopharmaceutical chemistry. These activated esters provide a stable, storable handle for the later introduction of a payload, such as a radiolabel or a fluorescent tag, onto a targeting molecule like a peptide or antibody.

An important example is the synthesis of 2,3,5,6-tetrafluorophenyl 2-(2-nitroimidazol-1-yl) acetate, which is a key precursor for developing radiolabeled hypoxia imaging agents. lookchem.com The TFP ester serves as an active leaving group that is readily displaced by an amine on a separate molecule, such as one containing a fluorine-18 (B77423) radiolabel, to form a stable amide bond. This strategy simplifies the final radiolabeling step, which must often be performed rapidly due to the short half-life of the radioisotope. The electron-withdrawing nature of the fluorinated ring makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, ensuring high yields in the final conjugation step.

Introduction of Tetrafluorophenoxy Moieties into Complex Molecular Architectures

The tetrafluorophenoxy group can be strategically introduced into complex molecules to serve various functions beyond simple activation. lkouniv.ac.inbeilstein-journals.org In peptide synthesis, for instance, amino acids protected with a tetrafluorophenyl (TFP) group have been synthesized. researchgate.net This moiety can influence the electronic properties of the molecule and can also serve as a protecting group that can be removed under specific conditions. researchgate.net

The incorporation of fluorine atoms into complex molecules is a widely used strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. researchgate.net The tetrafluorophenoxy group provides a robust method for introducing a polyfluorinated motif. The synthesis often involves coupling reactions that attach the phenolate (B1203915) to an electrophilic center on the target molecule. nih.gov For example, the synthesis of complex fluorine-containing amino acids has been achieved, which were then incorporated into peptides. researchgate.net The stability of the tetrafluorophenoxy group allows it to be carried through multiple synthetic steps. researchgate.net

Strategies for Selective Functionalization of the Fluorinated Aromatic Ring

Once the tetrafluorophenoxy moiety is incorporated into a molecule, the electron-deficient aromatic ring itself becomes a target for further functionalization. The four fluorine atoms strongly activate the ring towards nucleophilic aromatic substitution (SNAr). nih.govlsu.edu This allows for the selective replacement of one or more fluorine atoms with other functional groups.

Research into the functionalization of tetrafluorinated BOPYPY dyes has shown that nucleophilic substitution reactions with N-, O-, S-, and C-based nucleophiles can proceed with high regioselectivity. nih.govlsu.edu The position of substitution is influenced by the existing substituents on the molecular scaffold. nih.govlsu.edu For instance, in one study, the F2 atom was consistently and regioselectively substituted by various nucleophiles. nih.govlsu.edu This reactivity provides a powerful tool for late-stage functionalization, enabling the precise modification of complex molecules to fine-tune their properties or to attach additional molecular components. nih.gov

Table 2: Regioselective Nucleophilic Aromatic Substitution (SNAr) on Tetrafluorinated Rings

Substrate Nucleophile Position of Substitution Key Finding
Tetrafluorobenzo-[α]-fused-BOPYPY N-, O-, S-, C-based nucleophiles F2 Consistent regioselective substitution at the F2 position. nih.govlsu.edu

This table is based on findings from the functionalization of related tetrafluorinated aromatic systems and illustrates the principles of selective functionalization.

Advanced Applications in Specialized Organic Synthesis and Bioconjugation

Reagent in Radiopharmaceutical Chemistry

The TFP ester derived from potassium 2,3,5,6-tetrafluorophenolate has become a cornerstone in the field of radiopharmaceutical chemistry, especially for labeling with the positron-emitting isotope fluorine-18 (B77423) ([18F]). This methodology facilitates the creation of imaging agents for Positron Emission Tomography (PET), a powerful non-invasive diagnostic technique.

A prominent application is the synthesis of prosthetic groups, which are small, radiolabeled molecules that can be readily attached to larger biomolecules. One of the most widely used prosthetic groups is 6-[18F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([18F]F-Py-TFP). nih.govresearchgate.net This compound is typically synthesized in a single step from a trimethylammonium precursor. nih.govnih.gov The reaction involves a nucleophilic aromatic substitution where [18F]fluoride displaces the trimethylammonium group. nih.govmdpi.com This method is efficient, often proceeding at moderate temperatures (e.g., 40°C) and providing high radiochemical yields, typically in the range of 60-70%. nih.govresearchgate.net The synthesis has been refined to allow for rapid preparation, sometimes in as little as 5 minutes, without the need for time-consuming azeotropic drying of the [18F]fluoride or HPLC purification. nih.gov

Table 1: Synthesis of 6-[18F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester
PrecursorReaction ConditionsRadiochemical YieldPurification MethodReference
N,N,N-trimethyl-5-((2,3,5,6-tetrafluorophenoxy)carbonyl)pyridin-2-aminium trifluoromethanesulfonate[18F]fluoride, 40°C60-70%Sep-Pak cartridge nih.gov
Quaternary ammonium (B1175870) triflate precursor[18F]fluoride, Acetonitrile/t-butanol, Room Temperature>75% conversionOasis MCX Plus cartridge nih.gov

Once synthesized, the activated [18F]F-Py-TFP prosthetic group is used to label various biomolecules. The TFP ester readily reacts with primary or secondary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a peptide, to form a stable amide bond. researchgate.netmdpi.com This conjugation process is typically rapid and efficient. nih.gov

This technique has been successfully applied to label a variety of biomolecules for PET imaging research:

Peptides: [18F]F-Py-TFP has been conjugated to peptides containing the Arg-Gly-Asp (RGD) sequence, which are known to target integrin αvβ3, a receptor often overexpressed in tumor angiogenesis. nih.govresearchgate.net

Peptide-based Ligands: The prosthetic group has been used to label a precursor of T140, a ligand that binds to the C-X-C motif chemokine receptor 4 (CXCR4), a target implicated in various cancers. mdpi.com

Proteins: The methodology is suitable for labeling larger proteins, such as human serum albumin. researchgate.net

Table 2: Examples of Biomolecules Labeled with [18F]F-Py-TFP
Biomolecule ClassSpecific ExampleBiological TargetApplicationReference
PeptideRGD-containing peptideIntegrin αvβ3Cancer imaging nih.govresearchgate.net
Peptide LigandT140 precursorCXCR4Cancer imaging mdpi.com
ProteinHuman Serum AlbuminN/A (Blood pool imaging)PET imaging researchgate.net

Utility in Targeted Drug Discovery and Probe Development

The reactivity of the TFP ester extends its utility into the broader fields of targeted drug discovery and the development of chemical probes to investigate biological systems.

The TFP ester serves as an excellent reactive intermediate for the synthesis of complex molecules, including enzyme inhibitors. The tetrafluorophenoxy group is a good leaving group, facilitating the acylation of nucleophiles under mild conditions. This is particularly advantageous in the final steps of a synthesis where a sensitive, complex molecule is being assembled.

A key example is in the synthesis of prostate-specific membrane antigen (PSMA) inhibitors for PET imaging, such as [18F]JK-PSMA-7. mdpi.com In this process, an 18F-labeled TFP ester building block is synthesized and then coupled with the Lys-C(O)-Glu pharmacophore. mdpi.com The TFP ester's reactivity enables an efficient coupling reaction to form the final inhibitor, which is designed to selectively bind to the PSMA protein on the surface of prostate cancer cells. mdpi.com

A chemical probe is a small molecule designed to selectively interact with a specific biological target, allowing for the study of that target's function in a biological system. escholarship.org The radiolabeled biomolecules created using [18F]F-Py-TFP and similar reagents are, in essence, highly specialized chemical probes for PET imaging. nih.govmdpi.com They are designed with two key components: a targeting moiety (e.g., the RGD peptide or T140 ligand) that provides selectivity for a biological target, and a signaling component (the [18F] atom) that can be detected externally.

The use of this compound to create the TFP ester is instrumental in linking these two components. It allows for the creation of probes that can non-invasively visualize and quantify the distribution and density of important biological targets like receptors and enzymes in living subjects. mdpi.commdpi.com For example, the resulting 6-[18F]FPy-T140 probe allows for the quantification of CXCR4 expression, which can be valuable for cancer diagnosis and research. mdpi.com

Computational Chemistry and Theoretical Studies of Potassium 2,3,5,6 Tetrafluorophenolate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse for predicting molecular properties and reactivity. For the 2,3,5,6-tetrafluorophenolate anion, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.

DFT calculations can quantify these effects through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of the HOMO are indicative of the molecule's ability to donate electrons, while the LUMO provides insight into its electron-accepting capability. For the tetrafluorophenolate anion, the HOMO is expected to be localized primarily on the oxygen atom and the aromatic ring, making these sites susceptible to electrophilic attack.

Key electronic properties that can be calculated using DFT are summarized in the table below. These values are illustrative and representative of what would be expected for a tetrafluorophenolate system based on studies of similar fluorinated organic molecules. nih.govbiointerfaceresearch.comresearchgate.netchemrxiv.org

PropertyDescriptionPredicted Trend for 2,3,5,6-Tetrafluorophenolate
Ionization Potential (I) The minimum energy required to remove an electron from the molecule.Relatively low due to the anionic charge, indicating a good electron donor.
Electron Affinity (A) The energy released when an electron is added to the molecule.Lower than the neutral phenol (B47542) due to electrostatic repulsion.
Chemical Hardness (η) A measure of the molecule's resistance to changes in its electron distribution.Moderate; influenced by both the electron-donating phenolate (B1203915) and electron-withdrawing fluorines.
Electronegativity (χ) The power of an atom or group to attract electrons.High for the fluorine substituents, lower for the phenolate moiety.
Electrophilicity Index (ω) A measure of the energy lowering of a system when it accepts electrons.Moderate; reflects the balance of donor and acceptor groups.

This table is generated based on established principles of DFT and findings for analogous fluorinated and phenolic compounds.

Molecular Dynamics Simulations for Solvent Effects and Interaction Analysis

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. For potassium 2,3,5,6-tetrafluorophenolate in solution, MD simulations can provide detailed insights into solute-solvent interactions, the structure of the solvation shell, and the dynamics of the ions. nih.govyoutube.comresearchgate.net

The choice of solvent is critical in determining the behavior of the ionic species. In polar protic solvents like water, the potassium cation (K⁺) and the tetrafluorophenolate anion (C₆HF₄O⁻) will be surrounded by well-defined solvation shells. Water molecules will orient their oxygen atoms towards the K⁺ ion and their hydrogen atoms towards the oxygen of the phenolate and, to a lesser extent, the fluorine atoms. rsc.orgresearchgate.net

MD simulations can be used to calculate various properties to characterize these interactions:

Radial Distribution Functions (RDFs): These functions describe how the density of solvent molecules varies as a function of distance from a specific atom or ion. For instance, the K⁺-O(water) RDF would show a sharp peak at the distance corresponding to the first solvation shell.

Coordination Number: By integrating the RDF, the average number of solvent molecules in the first solvation shell of an ion can be determined.

Diffusion Coefficients: MD simulations can predict how fast the ions move through the solution, which is crucial for understanding transport properties. mdpi.com

The interactions between the tetrafluorophenolate anion and different solvents can vary significantly. In aprotic polar solvents like acetonitrile, the interactions will be primarily dipolar, while in nonpolar solvents like toluene, dispersion forces will dominate. rsc.orgrsc.org The fluorinated nature of the anion can also lead to specific interactions with certain solvents.

Solvent TypeDominant Solute-Solvent InteractionsExpected Effects on this compound
Polar Protic (e.g., Water) Ion-dipole, Hydrogen bondingStrong solvation of both K⁺ and the phenolate oxygen. Potential for hydrogen bonding with fluorine atoms.
Polar Aprotic (e.g., Acetonitrile) Ion-dipole, Dipole-dipoleStrong solvation of the K⁺ ion. Solvation of the anion through dipole-dipole interactions.
Nonpolar (e.g., Toluene) Dispersion forces, Ion-induced dipoleWeaker solvation of ions, promoting ion pairing. Potential for π-stacking interactions with the aromatic ring.

This table illustrates the expected solvent effects based on general principles of solute-solvent interactions.

Modeling of Reaction Transition States and Pathways

Computational chemistry is an indispensable tool for elucidating reaction mechanisms by modeling the transition states and reaction pathways. researchgate.netarxiv.orgnih.gov For reactions involving this compound, such as nucleophilic aromatic substitution or reactions at the phenolate oxygen, theoretical calculations can map out the energy landscape of the reaction.

A key application is the study of nucleophilic deoxyfluorination of phenols, a transformation where the hydroxyl group is replaced by a fluorine atom. acs.org For the reverse reaction, the substitution of a fluorine atom on the tetrafluorophenolate ring, computational modeling can help predict the feasibility and mechanism.

The process typically involves:

Locating Reactants and Products: The geometries of the starting materials and products are optimized to find their lowest energy structures.

Searching for the Transition State (TS): The transition state is a first-order saddle point on the potential energy surface. Various algorithms are used to locate this structure, which represents the highest energy point along the reaction coordinate.

Calculating the Activation Energy: The energy difference between the transition state and the reactants gives the activation energy barrier, which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to the reactants and products, confirming that the located TS connects the desired species.

For a hypothetical SNAr reaction where a nucleophile attacks the tetrafluorophenolate ring, DFT calculations could be used to compare the activation energies for attack at the different carbon atoms bearing a fluorine atom. These calculations would likely show a preference for attack at the para position relative to the phenolate group due to the combined activating effect of the oxygen and the ability of the phenolate to stabilize the negative charge in the Meisenheimer intermediate. chemrxiv.org

Analysis of Non-Covalent Interactions (e.g., halogen bonding, C-F…π interactions)

Non-covalent interactions play a crucial role in supramolecular chemistry, crystal engineering, and biological systems. nih.govnih.govyoutube.comyoutube.com The highly fluorinated ring of 2,3,5,6-tetrafluorophenolate makes it a candidate for several interesting non-covalent interactions.

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). nih.govarxiv.orgchemistryviews.org While fluorine is the most electronegative element, under certain circumstances, it can participate in halogen bonding, particularly when attached to an electron-withdrawing group, which can create a region of positive electrostatic potential (a σ-hole) on the fluorine atom. nih.govresearchgate.net In the tetrafluorophenolate anion, the electron-rich aromatic ring makes the formation of a traditional halogen bond with the fluorine atoms less likely. However, interactions between the fluorine atoms and other electrophilic centers can occur.

C-F…π Interactions: These interactions occur between a C-F bond and a π-system. The nature of this interaction can be either attractive or repulsive, depending on the electronic properties of the π-system. Theoretical studies have shown that an attractive interaction is observed between a C-F bond and an electron-deficient π-system. researchgate.net Conversely, a repulsive interaction is generally found with electron-rich π-systems. Given the electron-rich nature of the tetrafluorophenolate ring itself, intermolecular C-F…π interactions with other electron-rich aromatic systems might be disfavored.

The table below summarizes the key non-covalent interactions that could be studied computationally for systems involving the 2,3,5,6-tetrafluorophenolate anion.

Interaction TypeDescriptionRelevance to 2,3,5,6-Tetrafluorophenolate Systems
Ion-Dipole Electrostatic interaction between an ion (K⁺, C₆HF₄O⁻) and a polar molecule.Dominant interaction with polar solvents.
Hydrogen Bonding Interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.The phenolate oxygen is a strong hydrogen bond acceptor. Fluorine atoms can act as weak hydrogen bond acceptors. brighton.ac.uk
Halogen Bonding Interaction involving a halogen atom as an electrophilic center.Less likely for the fluorine atoms in this electron-rich system to act as halogen bond donors. nih.govnih.gov
π-π Stacking Attractive interaction between aromatic rings.Possible between tetrafluorophenolate anions in the solid state or in nonpolar solvents.
C-F…π Interactions Interaction between a C-F bond and a π-system.The nature of this interaction would depend on the electronic character of the interacting π-system. researchgate.net

This table is based on established principles of non-covalent interactions and their application to fluorinated aromatic systems.

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including derivatives of Potassium 2,3,5,6-tetrafluorophenolate. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the molecular structure and electronic environment of the atoms.

¹H NMR: In the case of the precursor, 2,3,5,6-tetrafluorophenol (B1216870), the ¹H NMR spectrum shows a signal for the proton on the aromatic ring, typically observed around 6.6-6.8 ppm. chemicalbook.com Another signal corresponds to the acidic phenolic proton. chemicalbook.com Upon formation of this compound, the signal for the acidic phenolic proton disappears due to deprotonation, providing clear evidence of salt formation. The remaining aromatic proton gives a characteristic signal that can be analyzed for its chemical shift and coupling to adjacent fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For the tetrafluorophenolate ring, distinct signals are observed for the carbon atom bonded to oxygen and the carbons bonded to fluorine and hydrogen. The large electronegativity of fluorine results in significant C-F coupling, which can lead to complex splitting patterns and sometimes broader signals. reddit.commdpi.com These coupling constants are valuable for assigning the specific carbon signals.

¹⁹F NMR: Given the four fluorine atoms in the molecule, ¹⁹F NMR is an exceptionally powerful and sensitive tool for characterization. nih.govrsc.org It offers a wide range of chemical shifts, making it highly sensitive to the local electronic environment. nih.govnih.gov The ¹⁹F NMR spectrum of a derivative of this compound would show distinct signals for the fluorine atoms, and the coupling patterns between them (F-F coupling) can help confirm their relative positions on the aromatic ring. rsc.org This technique is particularly useful for verifying the substitution pattern in reactions involving the aromatic ring. rsc.org

Table 1: Typical NMR Spectroscopic Data for the 2,3,5,6-Tetrafluorophenoxy Moiety.
NucleusTypical Chemical Shift (ppm)Key Information Provided
¹H~6.6-6.8 (aromatic CH)Confirms the presence of the proton on the aromatic ring. Absence of the phenolic OH proton signal confirms phenolate (B1203915) formation. chemicalbook.com
¹³CVariable; shows C-F couplingProvides a count of unique carbon environments and information on C-F bonding. reddit.commdpi.com
¹⁹FBroad chemical shift rangeHighly sensitive to the electronic environment; confirms the presence and substitution pattern of fluorine atoms. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Derivatives

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For ionic species like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed.

In ESI-MS, the analysis would likely be performed in negative ion mode, where the tetrafluorophenolate anion (C₆HF₄O⁻) is detected. The molecular weight of the parent 2,3,5,6-tetrafluorophenol is 166.07 g/mol . nist.govnih.gov The corresponding anion would have a mass-to-charge ratio (m/z) of approximately 165. High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the determination of the elemental formula. researchgate.net

Electron Ionization (EI) mass spectrometry of the neutral precursor, 2,3,5,6-tetrafluorophenol, shows a molecular ion peak corresponding to its molecular weight. nist.gov The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for halogenated aromatic compounds may involve the loss of fluorine or carbon monoxide, leading to characteristic fragment ions that help confirm the structure. rsc.org

Table 2: Expected Mass Spectrometry Data for this compound and its Precursor.
Species AnalyzedIonization TechniqueExpected m/zSignificance
2,3,5,6-TetrafluorophenolEI166Molecular ion peak [M]⁺ confirms the molecular weight of the neutral precursor. nist.gov
2,3,5,6-Tetrafluorophenolate AnionESI (-)165Represents the [M-H]⁻ ion, confirming the structure of the anion.

Infrared (IR) Spectroscopy for Functional Group Identification in Derivatives

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pcbiochemres.comstudymind.co.uk The IR spectrum of 2,3,5,6-tetrafluorophenol shows several characteristic absorption bands. nist.gov

A key feature is a broad absorption band typically in the region of 3200-3600 cm⁻¹, which corresponds to the O-H stretching vibration of the hydroxyl group. nih.gov The spectrum also displays strong absorption bands characteristic of C-F stretching vibrations, usually found in the 1100-1300 cm⁻¹ region. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ range. ru.nl

The most significant change upon conversion to this compound is the disappearance of the broad O-H stretching band. uobasrah.edu.iq This absence is a definitive indicator that the phenolic proton has been removed and the potassium salt has been formed. The C-F and aromatic C=C stretching bands remain, serving to identify the core structure of the tetrafluorophenoxy group. libretexts.org

Table 3: Characteristic IR Absorption Bands for 2,3,5,6-Tetrafluorophenol and its Potassium Salt.
Vibrational ModeApproximate Wavenumber (cm⁻¹)Present in 2,3,5,6-Tetrafluorophenol?Present in this compound?
O-H Stretch (broad)3200-3600Yes nih.govNo
Aromatic C-H Stretch~3050-3150YesYes
Aromatic C=C Stretch1450-1600Yes ru.nlYes
C-F Stretch (strong)1100-1300YesYes

X-ray Crystallography for Solid-State Structural Analysis of Related Compounds

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org This method can provide unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions. nih.govnih.gov

For a compound related to this compound, a single-crystal X-ray diffraction study would reveal the planar geometry of the tetrafluorophenyl ring. It would also precisely locate the positions of the four fluorine atoms and the oxygen atom. Furthermore, the analysis would detail the coordination environment of the potassium cation, showing its interactions with the phenolate oxygen atom and potentially with neighboring molecules or solvent molecules in the crystal lattice. This technique is fundamental for confirming the absolute structure and understanding the packing forces in the solid state. nih.govnih.gov

Advanced Spectroscopic Techniques for Reaction Monitoring and Intermediate Detection

Modern chemical research increasingly relies on advanced spectroscopic techniques for real-time monitoring of reactions and the detection of transient intermediates. youtube.commdpi.com These methods provide mechanistic insights that are not available from the analysis of final products alone.

Reaction Monitoring: Techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy can be used to follow the progress of a reaction in real time. youtube.com For example, in the synthesis of this compound from its corresponding phenol (B47542), one could monitor the disappearance of the O-H stretching band of the reactant and the simultaneous appearance of product-related peaks. youtube.com This allows for the optimization of reaction conditions such as temperature, time, and stoichiometry. Other techniques like UV/Vis and Raman spectroscopy can also be employed for real-time monitoring. mdpi.commdpi.com

Intermediate Detection: The identification of reaction intermediates is crucial for understanding reaction mechanisms. youtube.com Mass spectrometry, particularly ESI-MS, is highly effective for detecting charged intermediates in solution. ru.nl In reactions where the tetrafluorophenolate anion acts as a nucleophile or an intermediate, its presence and concentration could be tracked. ru.nl Other methods, such as rapid-quench techniques followed by spectroscopic analysis, can also be used to trap and identify short-lived species. nih.gov Concentration-modulation excitation spectroscopy combined with phase-sensitive detection is another powerful approach to selectively identify active reaction intermediates. conicet.gov.ar

Q & A

Q. What are the established methods for synthesizing Potassium 2,3,5,6-tetrafluorophenolate, and how do reaction parameters influence product purity and yield?

  • Methodological Answer : this compound can be synthesized via Dicyclohexylcarbodiimide (DCC)-mediated esterification of fluorinated acids with 2,3,5,6-tetrafluorophenol under anhydrous conditions . Alternatively, conjugation strategies involving [Fe(HBED-CC)]⁻ intermediates at non-complexing carboxyl groups have been employed for radiopharmaceutical applications, with pH (6.0–8.5) and buffer selection (e.g., HEPES) critical to minimize side reactions . Reaction efficiency is influenced by temperature (20–25°C optimal for stability) and stoichiometric ratios of phenolate to electrophilic partners. Purification via recrystallization or chromatography is recommended to isolate high-purity products.

Q. How does the hydrolytic stability of this compound compare to NHS esters, and what conditions mitigate premature hydrolysis in bioconjugation?

  • Methodological Answer : 2,3,5,6-Tetrafluorophenol esters exhibit superior hydrolytic stability compared to N-hydroxysuccinimide (NHS) esters, with a hydrolysis half-life approximately twice as long at pH 8.0 . To optimize stability during protein conjugation, reactions should be conducted in HEPES buffer (pH 7.5–8.5) with minimal aqueous exposure. Pre-purification of the phenolate derivative via size-exclusion chromatography reduces competing hydrolysis, while aminolysis can be accelerated by using excess amine nucleophiles (e.g., lysine residues in antibodies) at 37°C.

Advanced Research Questions

Q. What mechanistic insights explain the low reactivity of this compound in Suzuki-Miyaura cross-coupling reactions, and how can catalytic systems be tailored to enhance yields?

  • Methodological Answer : The electron-withdrawing fluorine substituents reduce the nucleophilicity of the phenolate, leading to sluggish transmetallation in palladium-catalyzed reactions. Studies on analogous fluorinated potassium salts (e.g., Potassium 2,3,5,6-tetrafluoropyridyltrifluoroborate) show yields <5% under standard conditions . To improve reactivity, employ palladium catalysts with electron-donating ligands (e.g., PtBu₃) and elevated temperatures (80–100°C). Pre-activation of the phenolate with silver(I) oxide or cesium carbonate can also enhance oxidative addition efficiency.

Q. How can researchers resolve discrepancies between experimental elemental analysis data and theoretical values for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from adduct formation or decomposition byproducts. For example, heating 2,3,5,6-tetrafluorobenzoic acid derivatives in argon led to a 1:1 adduct of the acid with its ammonium salt, confirmed via X-ray powder diffraction (XRPD) and single-crystal analysis . To address such issues:
  • Perform recrystallization in dry acetone or THF to isolate crystalline phases.
  • Use thermogravimetric analysis (TGA) to identify sublimation/decomposition thresholds.
  • Validate purity via combined NMR (¹⁹F and ¹H) and high-resolution mass spectrometry (HRMS).

Q. What are the critical considerations for using this compound in radiopharmaceuticals, particularly for ¹⁸F or ⁶⁸Ga labeling?

  • Methodological Answer : For ¹⁸F labeling, the phenolate’s stability against hydrolysis is leveraged to conjugate radionuclides to biomolecules (e.g., antibodies). Key steps include:
  • Synthesizing the tetrafluorophenyl ester precursor under anhydrous conditions with Kryptofix 222 and potassium carbonate .
  • Conducting aminolysis at pH 8.0–8.5 to ensure rapid reaction with lysine residues while minimizing radiolysis.
  • Purifying labeled products via PD-10 desalting columns to remove unreacted ¹⁸F. For ⁶⁸Ga, HBED-CC chelators conjugated to the phenolate enable efficient complexation in HEPES buffer (pH 3.8–4.5) at 95°C for 15 minutes .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR and XRPD data when characterizing this compound adducts?

  • Methodological Answer : Contradictions between NMR (indicating pure compound) and XRPD (suggesting mixed phases) often stem byproducts. For example, a study on ammonium 2,3,5,6-tetrafluorobenzoate adducts revealed a 1:1 acid-salt structure via crystallography, despite elemental analysis suggesting excess ammonium content . To reconcile such discrepancies:
  • Compare experimental ¹⁹F NMR shifts with computational predictions (DFT).
  • Use synchrotron XRPD for high-resolution phase identification.
  • Employ tandem MS/MS to detect trace impurities not visible in bulk analyses.

Application-Specific Challenges

Q. What strategies improve the regioselectivity of this compound in synthesizing fluorinated polymers?

  • Methodological Answer : The phenolate’s fluorine atoms sterically hinder undesired polymerization pathways. For poly-α,α,2,3,5,6-hexafluoro-p-xylylene synthesis, gas-phase deposition of the reactive intermediate (α,α,2,3,5,6-hexafluoro-p-xylylene) onto cooled surfaces prevents branching . Optimize monomer feed ratios (1:1 phenolate:triflates) and use radical inhibitors (e.g., TEMPO) to suppress side reactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.